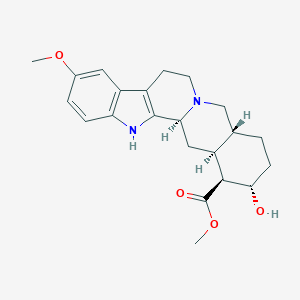
Excelsinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Excelsinine is a natural alkaloid that is extracted from the plant Rauvolfia tetraphylla. It has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of excelsinine is not fully understood, but it has been suggested to act on various targets in the body. One of the proposed mechanisms of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Excelsinine has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
生化和生理效应
Excelsinine has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, excelsinine has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
Excelsinine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been shown to possess a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using excelsinine in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
未来方向
Excelsinine has shown promising results in preclinical studies, and future research should focus on its clinical applications. One of the potential applications of excelsinine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine could be developed into a new class of antibiotics to combat antibiotic-resistant bacteria. Further research is also needed to fully understand the mechanism of action of excelsinine and its potential side effects.
Conclusion
Excelsinine is a natural alkaloid with a wide range of biological activities. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs. The synthesis method of excelsinine includes extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. Its mechanism of action is not fully understood, but it has been suggested to act on various targets in the body. Excelsinine has several advantages for lab experiments, but its low solubility in water is a limitation. Future research should focus on its clinical applications, mechanism of action, and potential side effects.
合成方法
Excelsinine can be synthesized through various methods, including extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. The extraction method involves the isolation of excelsinine from the plant using solvents such as methanol, ethanol, and chloroform. Chemical synthesis involves the use of chemical reactions to produce excelsinine from simpler compounds. Semi-synthesis, on the other hand, involves the modification of natural compounds to produce excelsinine.
科学研究应用
Excelsinine has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antidiabetic properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
15218-17-4 |
|---|---|
产品名称 |
Excelsinine |
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-7-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-13-4-5-17-16(9-13)14-7-8-24-11-12-3-6-19(25)20(22(26)28-2)15(12)10-18(24)21(14)23-17/h4-5,9,12,15,18-20,23,25H,3,6-8,10-11H2,1-2H3/t12-,15-,18-,19-,20-/m0/s1 |
InChI 键 |
NXFSMEXZBFREEO-FGGCEEDFSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4[C@H]3C[C@H]5[C@H](C4)CC[C@@H]([C@H]5C(=O)OC)O |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
规范 SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



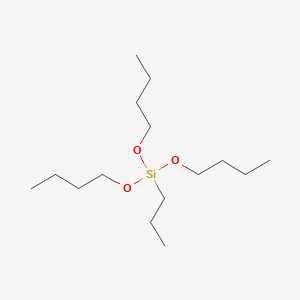
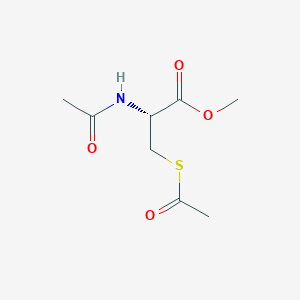
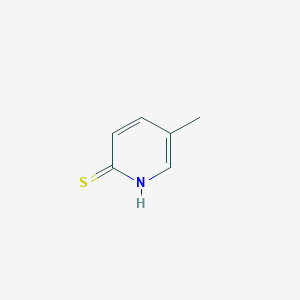
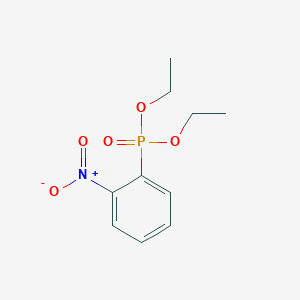
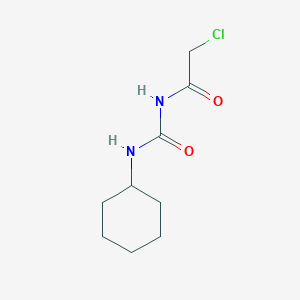
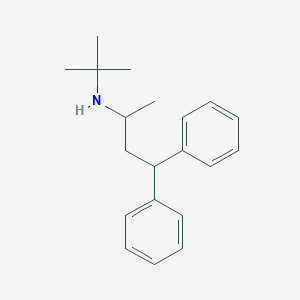
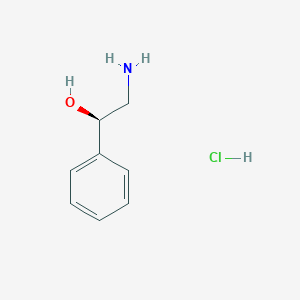
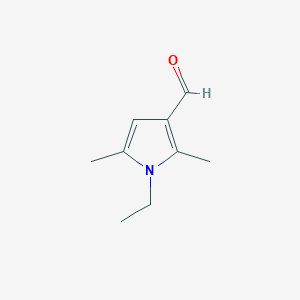
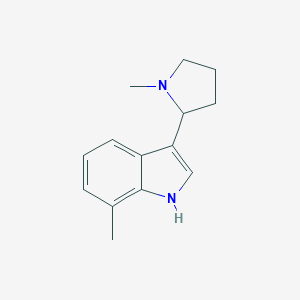
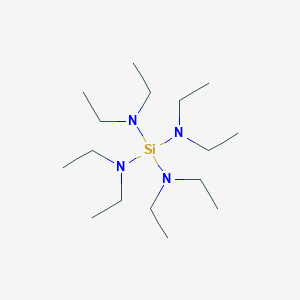
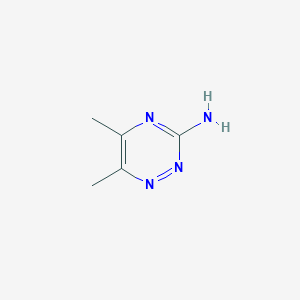
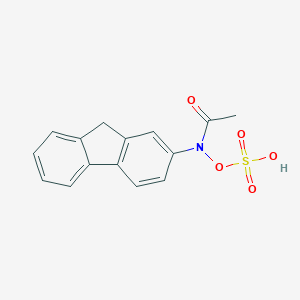
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
